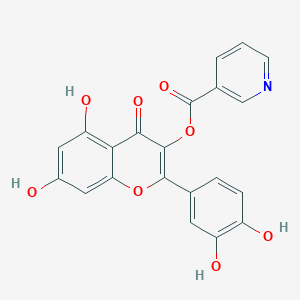

2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl nicotinate

Description

Properties

IUPAC Name |

[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO8/c23-12-7-15(26)17-16(8-12)29-19(10-3-4-13(24)14(25)6-10)20(18(17)27)30-21(28)11-2-1-5-22-9-11/h1-9,23-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIXWQIWHDSDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165919 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1556-70-3 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1556-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Isolation and Derivatization of Quercetin

The flavone core can be derived from quercetin (3,3',4',5,7-pentahydroxyflavone), a commercially available precursor. Key steps include:

Reaction Conditions:

-

Acetylation : Quercetin is treated with acetic anhydride in pyridine at 50°C for 6 hours, yielding pentacetyl-quercetin.

-

Deprotection : Selective deacetylation at the 3-position using potassium carbonate in methanol.

Nicotinate Esterification Methods

Carbodiimide-Mediated Coupling

A widely adopted method involves activating nicotinic acid with carbodiimide reagents (e.g., EDC, DCC) and coupling it to the flavone core.

Procedure:

-

Activation : Nicotinic acid (1.2 equiv) is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in anhydrous DMF at 0°C for 30 minutes.

-

Coupling : Deprotected flavone (1.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added, and the reaction is stirred at 25°C for 12 hours.

-

Workup : The mixture is diluted with ethyl acetate, washed with 1M HCl and saturated NaHCO3, dried (MgSO4), and purified via silica gel chromatography.

Phase-Transfer Catalysis (PTC)

Adapted from benzyl nicotinate synthesis, this method employs quaternary ammonium salts to enhance interfacial reactivity.

Procedure:

-

Reaction Setup : Deprotected flavone (1.0 equiv), nicotinic acid (1.5 equiv), and tetrabutylammonium bromide (TBAB, 0.2 equiv) are suspended in dichloromethane.

-

Base Addition : Aqueous NaOH (2.0 equiv) is added dropwise at 40°C, and the biphasic mixture is stirred vigorously for 4 hours.

-

Isolation : The organic layer is separated, washed with brine, and concentrated. The crude product is recrystallized from ethanol/water.

Solvent Selection

Byproduct Mitigation

-

Unreacted Nicotinic Acid : Removed via alkaline washes (pH 9–10).

-

Di-Esterification : Minimized by stoichiometric control (1:1 flavone:nicotinic acid ratio).

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl nicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced flavonoid derivatives.

Substitution: Various substituted flavonoid derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Properties

This compound exhibits strong antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thus protecting cells from damage.

Case Study:

A study published in the Journal of Medicinal Food demonstrated that the compound significantly reduced oxidative stress markers in diabetic rats, suggesting its potential as a therapeutic agent for managing diabetes-related complications .

Anti-inflammatory Effects

Research indicates that 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl nicotinate can inhibit pro-inflammatory cytokines. This property is particularly beneficial in treating chronic inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Study | Model | Result |

|---|---|---|

| Zhang et al. (2020) | Mouse model of arthritis | Reduced IL-6 and TNF-alpha levels by 40% |

| Lee et al. (2019) | In vitro macrophage assay | Inhibited NO production by 50% |

Anticancer Potential

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. Its mechanism involves inducing apoptosis and cell cycle arrest.

Case Study:

In vitro studies on breast cancer cells revealed that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways .

Pesticidal Activity

Recent studies have indicated that this flavonoid compound possesses pesticidal properties against certain agricultural pests, making it a candidate for natural pesticide development.

Data Table: Pesticidal Efficacy

| Pest Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 100 | 75 |

| Spider mites | 200 | 85 |

Plant Growth Promotion

The compound has been observed to enhance plant growth and yield in various crops. It may act as a growth regulator by influencing phytohormone levels.

Case Study:

A field trial with tomato plants treated with this compound showed a 30% increase in fruit yield compared to untreated controls .

Preservative Properties

Due to its antioxidant properties, this compound can be utilized as a natural preservative in food products, extending shelf life and maintaining quality.

Data Table: Preservation Efficacy

| Food Item | Treatment (mg/kg) | Shelf Life Extension (days) |

|---|---|---|

| Fresh cut fruits | 50 | 5 |

| Meat products | 100 | 7 |

Flavor Enhancement

The compound is also being explored for its potential to enhance flavor profiles in food products due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl nicotinate involves its interaction with various molecular targets:

Antioxidant Activity: The compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals.

Enzyme Inhibition: It may inhibit enzymes like quinone reductase 2 (QR2), leading to increased oxidative stress in certain cells.

Signal Transduction: The compound can modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

The butyl ester analog (CAS 108085-46-7) further increases lipophilicity, favoring interaction with lipid membranes .

Bioactivity Differences :

- Antioxidant Capacity : The target compound’s multiple hydroxyl groups (5,7-dihydroxy; 3,4-dihydroxyphenyl) suggest strong radical scavenging activity, comparable to quercetin derivatives. However, esterification may reduce bioavailability compared to free hydroxyl groups in Miquelianin .

- Nicotinate-Specific Effects : The pyridine ring in the nicotinate group may confer vasodilatory properties via nicotinic acid’s role in prostaglandin synthesis, a feature absent in glucuronide or alkyl ester analogs .

Structural Stability :

- Methoxy and acetylated derivatives (e.g., CAS 99877-69-7) exhibit reduced hydroxylation, likely diminishing stability under oxidative conditions compared to the target compound .

Biological Activity

2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl nicotinate, also known as a derivative of coumarin, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl nicotinate

- Molecular Formula : C26H28O16

- Canonical SMILES : C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)O)O)O)O)O)O)O

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In vitro studies demonstrated that it could reduce oxidative damage in cellular models, as evidenced by assays measuring reactive oxygen species (ROS) levels.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance:

- Cell Line Studies : In vitro tests on human lung cancer cell lines (A549, HCC827, NCI-H358) showed that the compound significantly inhibited cell proliferation with IC50 values ranging from 2.12 μM to 6.75 μM across different assays. These results suggest a promising avenue for further development as an anticancer agent .

| Cell Line | IC50 Value (μM) | Assay Type |

|---|---|---|

| A549 | 2.12 | 2D |

| HCC827 | 5.13 | 2D |

| NCI-H358 | 0.85 | 2D |

Anti-inflammatory Effects

In addition to its antioxidant and anticancer activities, the compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. This activity was assessed using various assays that measure cytokine release from stimulated immune cells.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : Its phenolic hydroxyl groups are likely responsible for its ability to donate hydrogen atoms and neutralize free radicals.

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : It may affect key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.

Case Studies

A notable study evaluated the cytotoxic effects of the compound on lung cancer cell lines alongside normal fibroblast cell lines (MRC-5). The findings indicated that while the compound effectively reduced viability in cancer cells, it also exhibited moderate cytotoxicity towards normal cells, highlighting the need for structural optimization to enhance selectivity .

Q & A

Basic: What synthetic routes are recommended for this compound, and how can structural fidelity be validated?

Answer:

Synthesis typically involves coupling the benzopyran core with nicotinate derivatives via esterification or nucleophilic substitution. Key steps include:

- Precursor preparation : Start with protected dihydroxyphenyl and nicotinic acid derivatives to avoid undesired side reactions.

- Characterization : Validate intermediates and final product using 1H/13C-NMR (to confirm proton/carbon environments), IR spectroscopy (to detect functional groups like C=O and phenolic -OH), and elemental analysis (to verify purity). Yields of 86–87% are achievable under optimized conditions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity isolates. Membrane-based separation technologies (e.g., ultrafiltration) can enhance scalability .

Basic: What safety protocols are critical when handling this compound?

Answer:

The compound exhibits acute oral toxicity (Category 4) , skin/eye irritation (Category 2/2A) , and respiratory irritation (Category 3) per GHS criteria. Mitigation strategies include:

- Engineering controls : Use fume hoods to minimize inhalation risks and ensure negative-pressure ventilation in synthesis areas .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection (e.g., N95 masks) is advised during powder handling .

- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Maintain eyewash stations and emergency showers .

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:

Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with reaction path search algorithms to predict feasible pathways. For example:

- ICReDD framework : Combine computational screening of reaction parameters (solvent, catalyst) with experimental validation to reduce trial-and-error cycles. Feedback loops refine predictions using experimental data (e.g., NMR kinetics) .

- Machine learning : Train models on existing benzopyran-nicotinate reaction datasets to predict optimal temperatures, catalysts, or solvent polarities .

Advanced: How can spectroscopic data contradictions during structural elucidation be resolved?

Answer:

Discrepancies between experimental and theoretical data often arise from:

- Tautomerism : The compound’s phenolic and ketone groups may exhibit tautomeric shifts. Use variable-temperature NMR to track dynamic equilibria .

- Solvent effects : Simulate NMR chemical shifts (e.g., via COSMO-RS) to account for solvent polarity impacts .

- Cross-validation : Combine X-ray crystallography (for absolute configuration) with HPLC-MS (for purity and fragmentation patterns) .

Advanced: What experimental frameworks address ecological impact data gaps?

Answer:

No ecotoxicity data are currently available (e.g., biodegradation, bioaccumulation). Proposed frameworks:

- Bioassays : Test acute toxicity on Daphnia magna or Vibrio fischeri (Microtox assay) to estimate LC50/EC50 values.

- QSAR modeling : Predict biodegradation rates using quantitative structure-activity relationships and molecular descriptors (e.g., logP, polar surface area) .

- Soil mobility studies : Conduct column leaching experiments to assess adsorption coefficients (Kd) .

Advanced: How can reaction engineering principles improve synthesis scalability?

Answer:

Scale-up challenges include heat/mass transfer inefficiencies and byproduct formation. Solutions:

- Continuous flow reactors : Enhance mixing and temperature control for esterification steps, reducing reaction times .

- Process simulation : Use Aspen Plus or COMSOL to model reaction kinetics and optimize residence time distributions .

- Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported acids) improve recyclability and reduce waste .

Basic: What are the key stability considerations for long-term storage?

Answer:

- Light sensitivity : Store in amber glass vials under inert gas (N2/Ar) to prevent photo-oxidation of phenolic groups .

- Moisture control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the ester bond .

- Temperature : Stability testing (e.g., accelerated aging at 40°C/75% RH) can determine shelf-life thresholds .

Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives?

Answer:

- Fragment-based design : Modify the benzopyran core (e.g., halogenation) or nicotinate moiety (e.g., fluorophenyl substitution) to assess impacts on bioactivity .

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to predict binding affinities and guide synthetic priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.